N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide
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Overview
Description
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as 5-Hydroxyimidacloprid .
Mechanism of Action
Target of Action
Imidacloprid-3-hydroxy, also known as N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide, is a derivative of the neonicotinoid class of insecticides . Its primary targets are nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects .
Mode of Action
Imidacloprid-3-hydroxy interacts with its targets by binding to the nicotinic acetylcholine receptors, leading to overstimulation and eventual paralysis of the insect’s nervous system . This interaction results in the death of the insect, making Imidacloprid-3-hydroxy an effective insecticide .
Biochemical Pathways
Imidacloprid-3-hydroxy affects the biochemical pathways related to the transmission of nerve impulses in insects . It forms 5-hydroxy metabolites and olefin metabolites via ethylene hydroxylation and the dehydrogenation pathway . The carbon atom of the tertiary amine is connected with the 6-chloro-3-pyridinylmethyl moiety of imidacloprid, which is an important active site of hydroxylation .
Pharmacokinetics
A study on goldfish showed that the highest concentration of imidacloprid was found in the liver, followed by the intestine, muscle, gill, gonads, and brain . This suggests that the compound may have similar distribution patterns in other organisms .
Result of Action
The molecular and cellular effects of Imidacloprid-3-hydroxy’s action include overstimulation of the nervous system, leading to paralysis and death in insects . In mammals, exposure to Imidacloprid can lead to changes in cortisone and catecholamine levels, behavioral defects, and decreased insulin expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imidacloprid-3-hydroxy. For instance, the toxicity of Imidacloprid to soil invertebrates varies with soil texture, with higher toxicity observed in sandy soil compared to clayey soil . This is likely due to lower retention of the active ingredient in sandy soil, leading to increased bioavailability . Furthermore, the persistence of Imidacloprid residues in the environment can be up to 3000 days, highlighting the need for effective intervention strategies .
Biochemical Analysis
Biochemical Properties
Imidacloprid-3-hydroxy plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the synthesis of cyt p450 monooxygenase enzyme, which plays a leading role in imidacloprid degradation . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
Imidacloprid-3-hydroxy has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to this compound can lead to neuron cell disruption .
Molecular Mechanism
The molecular mechanism of action of Imidacloprid-3-hydroxy is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms 5-hydroxy metabolites and olefin metabolites via ethylene hydroxylation and the dehydrogenation pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidacloprid-3-hydroxy change over time. Studies have highlighted its residue persistence in the environment for up to 3000 days . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of Imidacloprid-3-hydroxy vary with different dosages in animal models .
Metabolic Pathways
Imidacloprid-3-hydroxy is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it is known to be involved in the synthesis of cyt p450 monooxygenase enzyme, which plays a crucial role in imidacloprid degradation .
Transport and Distribution
Imidacloprid-3-hydroxy is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide involves several steps. The primary synthetic route includes the reaction of 6-chloro-3-pyridinol with 1-(chloromethyl)-4,5-dihydroimidazole-2-nitramide under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar structure but different functional groups.
Thiamethoxam: Another neonicotinoid with a different substitution pattern on the pyridine ring.
Uniqueness
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group enhances its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O3/c10-8-7(16)3-6(4-12-8)5-14-2-1-11-9(14)13-15(17)18/h3-4,16H,1-2,5H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGLTWPPIMEDKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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